7-Benzyloxy-1H-indole-3-carboxylic acid
Overview
Description
7-Benzyloxy-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol It is characterized by an indole core structure substituted with a benzyloxy group at the 7-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-benzyloxyindole.
Carboxylation: The 7-benzyloxyindole is then subjected to carboxylation at the 3-position to introduce the carboxylic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyloxy-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
7-Benzyloxy-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Benzyloxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar in structure but lacks the benzyloxy group.
7-Methoxy-1H-indole-3-carboxylic acid: Similar but with a methoxy group instead of a benzyloxy group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position
Uniqueness: 7-Benzyloxy-1H-indole-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
7-Benzyloxy-1H-indole-3-carboxylic acid (CAS No. 24370-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula: C₁₆H₁₃NO₃
- Molecular Weight: 267.28 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has been investigated for its role as a monoacylglycerol lipase (MAGL) inhibitor , which is significant in modulating endocannabinoid signaling pathways. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in various conditions such as pain and inflammation .
Antitumor Activity
Research has demonstrated that this compound exhibits antitumor properties . In xenograft mouse models, compounds with similar structures have shown effectiveness in reducing tumor growth. The compound's ability to modulate cell signaling pathways involved in proliferation and apoptosis is a key mechanism underlying its antitumor effects .
Enzyme Inhibition
The compound has been profiled for its inhibitory activity against MAGL, with studies indicating a significant reduction in enzymatic activity when treated with this compound. This inhibition can be quantified through assays measuring the enzymatic turnover rates before and after treatment with varying concentrations of this compound .
Case Studies
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Study on Anti-Cancer Effects
- Objective: To evaluate the antitumor efficacy of this compound in vivo.
- Methodology: Xenograft models were treated with the compound over a period of four weeks.
- Results: Significant tumor size reduction was observed compared to control groups, suggesting potent antitumor activity.
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MAGL Inhibition Assay
- Objective: To assess the inhibitory potential of the compound on MAGL.
- Methodology: Various concentrations of the compound were tested against MAGL in vitro.
- Results: IC50 values indicated effective inhibition at low micromolar concentrations, supporting its potential as a therapeutic agent for conditions involving dysregulated endocannabinoid levels .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-phenylmethoxy-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKFPHSPQYCKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649670 | |
Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-75-0 | |
Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Benzyloxy-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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